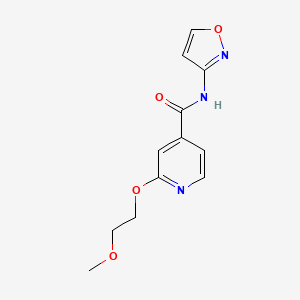

N-(isoxazol-3-yl)-2-(2-methoxyethoxy)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

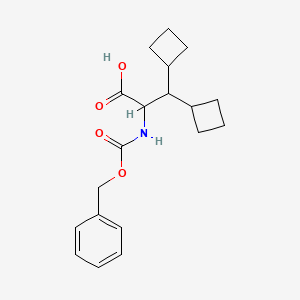

The synthesis of related heterocyclic compounds involves the reaction of isonicotinoyl isothiocyanate with other reagents. For example, one compound was synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution . Another synthesis pathway involved the reaction of a schiff base (Isoniazid and 2-hydroxy benzaldehyde) with mercaptoacetic acid to produce N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives . These methods suggest that the synthesis of N-(isoxazol-3-yl)-2-(2-methoxyethoxy)isonicotinamide might also involve multi-step reactions with specific reagents to introduce the isoxazol and methoxyethoxy groups to the isonicotinamide core.

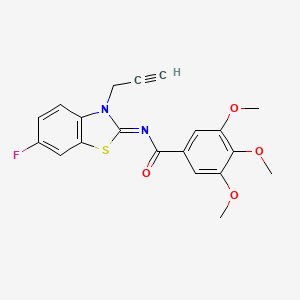

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS . These techniques allow for the determination of the chemical structure and the identification of functional groups present in the molecule. The structure-activity relationship (SAR) analysis of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives revealed that the isonicotinoyl moiety significantly influences the biological activity of these compounds .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving this compound. However, the related compounds have been evaluated for their biological activities, such as antibacterial activity against Staphylococcus aureus and Escherichia coli , and as inhibitors of xanthine oxidase . These activities suggest that the isonicotinamide derivatives can participate in biochemical interactions and may act as ligands for enzymes or receptors.

Physical and Chemical Properties Analysis

The physical parameters of the synthesized compounds are examined to understand their stability and suitability for further applications . The antibacterial activity of the synthesized compounds indicates that they have the potential to interact with biological systems, which is an important aspect of their chemical properties . The potency of the isonicotinamide derivatives as xanthine oxidase inhibitors, with IC50 values provided, demonstrates their chemical reactivity and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-17-6-7-18-11-8-9(2-4-13-11)12(16)14-10-3-5-19-15-10/h2-5,8H,6-7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHAILKJBBXKHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B3002483.png)

![ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3002489.png)

![(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B3002491.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3002492.png)

![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002497.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3002504.png)